molecular formula C12H11NO4 B3859304 5-Ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one

5-Ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one

Cat. No.: B3859304
M. Wt: 233.22 g/mol
InChI Key: JNHAMWSIXRPXMP-UHFFFAOYSA-N
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Description

5-Ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dioxolo ring fused to a quinoline core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of ethyl 8-hydroxy-2H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, followed by further functionalization to introduce the ethyl group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can target the quinoline core, leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one involves its interaction with specific molecular targets. For instance, it can inhibit DNA gyrases, which are essential enzymes for bacterial DNA replication. This inhibition disrupts bacterial cell division, leading to antibacterial effects . Additionally, the compound’s ability to interact with DNA and other cellular components contributes to its anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one stands out due to its unique dioxolo ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-13-8-4-11-10(16-6-17-11)3-7(8)9(14)5-12(13)15/h3-5,14H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHAMWSIXRPXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=CC1=O)O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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